[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine
Overview
Description
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine is a heterocyclic compound that features both imidazole and thiazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, often leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates .
Result of Action
Similar compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine typically involves the reaction of 2-amino-5-chlorothiazole with 3-methylimidazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave irradiation, can be employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazole and thiazole rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound serves as a tool for studying various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c1-7-6-17-12-15-11(5-16(7)12)8-2-3-9(13)10(14)4-8/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBAJFRFHTOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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